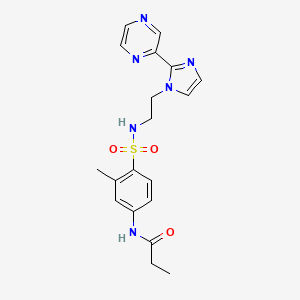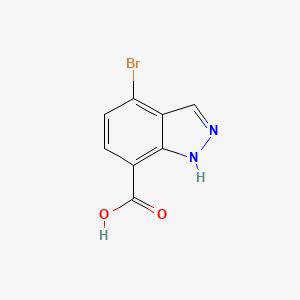![molecular formula C24H16ClF2N3O B2459117 3-(2-Chlorbenzyl)-8-Fluor-5-(3-Fluorbenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-on CAS No. 1215628-30-0](/img/structure/B2459117.png)
3-(2-Chlorbenzyl)-8-Fluor-5-(3-Fluorbenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(2-chlorobenzyl)-8-fluoro-5-(3-fluorobenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one” is a complex organic molecule that contains several functional groups. It has a pyrimido[5,4-b]indol-4-one core, which is a type of heterocyclic compound. This core is substituted with two benzyl groups, one of which is chlorinated and the other is fluorinated .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyrimido[5,4-b]indol-4-one core. This could potentially be achieved through a multicomponent reaction . The benzyl groups could then be added through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimido[5,4-b]indol-4-one core would likely contribute to the rigidity of the molecule, while the benzyl groups could potentially introduce some flexibility .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. The benzyl groups could potentially be substituted with other groups, and the pyrimido[5,4-b]indol-4-one core could potentially undergo reactions with nucleophiles or electrophiles .Wissenschaftliche Forschungsanwendungen
- Forscher haben Indolderivate auf ihr antivirales Potenzial untersucht. Zum Beispiel:
- Die Verbindung Methyl-6-Amino-4-Isobutoxy-1H-Indol-2-Carboxylat zeigte eine inhibitorische Aktivität gegen das Influenzavirus A .
- 4-Alkyl-1-(5-Fluor-3-Phenyl-1H-Indol-2-Carbonyl)Thiosemicarbazid-Derivate zeigten Wirksamkeit gegen das Coxsackie-B4-Virus .
- Zusätzlich wurden Indolyl- und Oxochromenylxanthenonderivate als Anti-HIV-1-Mittel untersucht .
Antivirale Aktivität
Zusammenfassend lässt sich sagen, dass dieses Indolderivat ein immenses Versprechen in verschiedenen Bereichen bietet, von antiviralen Anwendungen bis hin zu potenziellen Krebsbehandlungen. Forscher sollten seine vielseitigen biologischen Aktivitäten weiter erforschen, um neue therapeutische Möglichkeiten zu erschließen . 🌟
Zukünftige Richtungen
The future research on this compound could involve further exploration of its synthesis and potential biological activities. Given the biological activity of many indole derivatives, it’s possible that this compound could have interesting biological properties that could be explored in future studies .
Eigenschaften
IUPAC Name |
3-[(2-chlorophenyl)methyl]-8-fluoro-5-[(3-fluorophenyl)methyl]pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClF2N3O/c25-20-7-2-1-5-16(20)13-29-14-28-22-19-11-18(27)8-9-21(19)30(23(22)24(29)31)12-15-4-3-6-17(26)10-15/h1-11,14H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKRUDVYJXYGNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC5=CC(=CC=C5)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClF2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

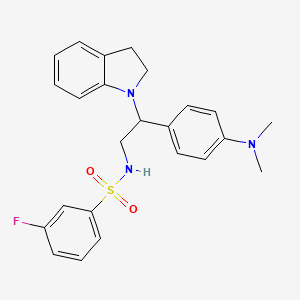

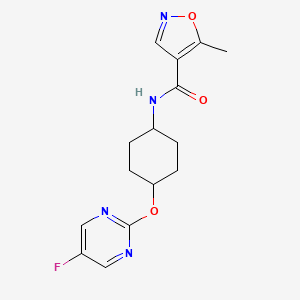
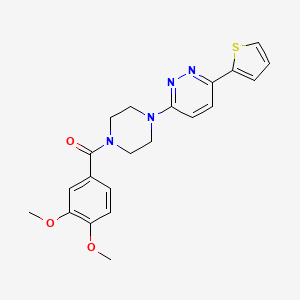
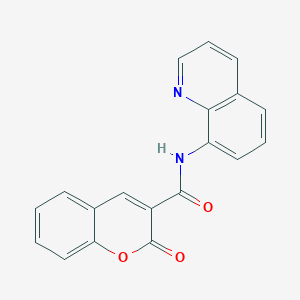
![1-(2-(furan-2-yl)-2-hydroxyethyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2459046.png)
![4-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2459048.png)
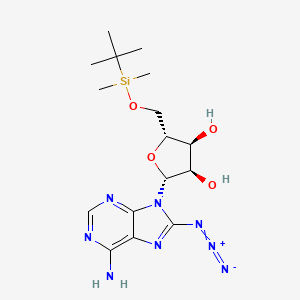
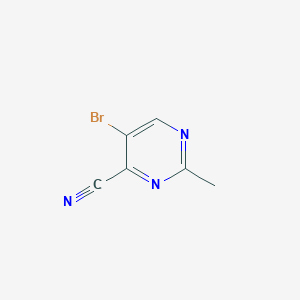
![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2459051.png)
![5-Chloro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2459052.png)
